Octyl 2-methylbenzene-1-sulfonate
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Overview
Description
Octyl 2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates It is characterized by an octyl group attached to a benzene ring that is substituted with a methyl group and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-methylbenzene-1-sulfonate typically involves the sulfonation of 2-methylbenzene (toluene) followed by the introduction of an octyl group. The sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid under controlled conditions to form 2-methylbenzene-1-sulfonic acid. This intermediate is then reacted with octanol in the presence of a catalyst to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the sulfonation of toluene, followed by esterification with octanol. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Octyl 2-methylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or further to a sulfide.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products
Substitution: Products include various substituted benzene derivatives.
Oxidation: The major product is 2-methylbenzoic acid.
Reduction: Products include 2-methylbenzenesulfonic acid and 2-methylbenzene sulfide.
Scientific Research Applications
Octyl 2-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: It can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, emulsifiers, and other surfactant-based products.
Mechanism of Action
The mechanism of action of Octyl 2-methylbenzene-1-sulfonate involves its interaction with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or other biomolecules. The octyl group provides hydrophobic interactions, allowing the compound to integrate into lipid bilayers or interact with hydrophobic pockets in proteins. These interactions can alter the structure and function of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Octyl benzene sulfonate: Similar structure but lacks the methyl group on the benzene ring.
2-methylbenzene-1-sulfonic acid: Lacks the octyl group, making it less hydrophobic.
Octyl toluene sulfonate: Similar but with different positioning of the sulfonate group.
Uniqueness
Octyl 2-methylbenzene-1-sulfonate is unique due to the presence of both the octyl and methyl groups, which confer distinct hydrophobic and electronic properties. This combination allows for specific interactions in both chemical and biological systems, making it a versatile compound for various applications .
Properties
CAS No. |
85293-37-4 |
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Molecular Formula |
C15H24O3S |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
octyl 2-methylbenzenesulfonate |
InChI |
InChI=1S/C15H24O3S/c1-3-4-5-6-7-10-13-18-19(16,17)15-12-9-8-11-14(15)2/h8-9,11-12H,3-7,10,13H2,1-2H3 |
InChI Key |
VCWUPYSGDXTXDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOS(=O)(=O)C1=CC=CC=C1C |
Origin of Product |
United States |
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